REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.[I:11]NC(=O)CCC(N)=O>C(#N)C>[I:11][C:8]1[N:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]2=[N:10][CH:9]=1
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2N(C=C1)C=CN2
|
Name
|
N-iodosuccinamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
INC(CCC(=O)N)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
Stir for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter off the precipitate
|
Type
|
WASH
|
Details
|
wash with acetonitrile
|
Type
|
CUSTOM
|
Details
|
Recrystallize the precipitate from acetonitrile
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Type
|
ADDITION
|
Details
|
dilute with ethyl acetate
|
Type
|
WASH
|
Details
|
wash with 10% sodium hydrogensulfite (NaHSO3), saturated aqueous sodium bicarbonate, saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
without further purification (8.0 g, 73%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
IC1=CN=C2N1C=CC(=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |